2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H14ClNO2. This compound is characterized by the presence of a chloro group, a phenyl group, and an N-ethylaminocarbonyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol
- 2-Chloro-4-[3-(N-propylaminocarbonyl)phenyl]phenol
- 2-Chloro-4-[3-(N-butylaminocarbonyl)phenyl]phenol
Uniqueness
2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol is unique due to its specific N-ethylaminocarbonyl group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHJJHCRZWTITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686110 |
Source
|
Record name | 3'-Chloro-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-72-8 |
Source
|
Record name | 3'-Chloro-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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